[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate
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Overview
Description
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate is a versatile chemical compound with the molecular formula C20H19NO3S2 and a molecular weight of 385.49976 g/mol . This compound is known for its unique structure, which includes a thiophene ring, an imine group, and a sulfonate ester. It is used in various scientific research areas, such as organic synthesis, drug discovery, and material science.
Preparation Methods
The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate can be achieved through several methods. One common approach involves the condensation reaction between thiophene-2-carbaldehyde and 4-aminophenyl 2,4,6-trimethylbenzenesulfonate under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: The compound is used in the development of new functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thiophene ring and imine group are crucial for its biological activities. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Imine-containing compounds: These compounds have an imine group and are known for their diverse biological activities.
Sulfonate esters: These compounds contain a sulfonate ester group and are used in various industrial applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate is a novel thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a thiophene ring linked to a phenyl group through a methylideneamino moiety. The sulfonate group enhances solubility and bioavailability, making it an interesting candidate for biological studies.
Biological Activity Overview
Research has indicated that thiophene derivatives often exhibit significant antitumor , antiviral , and antimicrobial properties. The biological activity of this compound has been evaluated through various in vitro assays.
Antitumor Activity
A study involving various synthesized Schiff bases derived from thiophene compounds demonstrated promising antiproliferative effects against several cancer cell lines. Notably, compounds with nitro substitutions on the thiophene ring showed enhanced activity against tumor cells compared to their unsubstituted counterparts. The selectivity index (SI) calculated for these compounds indicated that some derivatives exhibited substantial selectivity towards cancer cells over normal cells, suggesting their potential as anticancer agents .
Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
3n | A549 | 5.0 | 50 |
3j | HCT-15 | 3.5 | 20 |
4a | T47D | 7.0 | 10 |
Antiviral Activity
In addition to anticancer properties, the compound was tested against influenza A and B viruses. Certain derivatives exhibited significant antiviral activity, with effective inhibition of viral replication noted at low concentrations. The mechanism appears to involve disruption of viral entry or replication processes within host cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or viral replication.
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptosis in cancer cells, which is a crucial pathway for anticancer drugs.
- Interference with Cellular Signaling : The compound may alter signaling pathways that regulate cell growth and survival.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on human cancer cell lines such as A549 (lung cancer), HCT-15 (colon cancer), and T47D (breast cancer) showed that compounds derived from [4-(Thiophen-2-ylmethylideneamino)phenyl] exhibited varying degrees of cytotoxicity. Notably, the derivative with the nitro group demonstrated the highest potency across multiple cell lines .
- Antiviral Efficacy Against Influenza : In a controlled study, selected thiophene derivatives were tested against influenza viruses. Results indicated a dose-dependent inhibition of viral replication, highlighting the potential for these compounds in developing antiviral therapies .
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-11-15(2)20(16(3)12-14)26(22,23)24-18-8-6-17(7-9-18)21-13-19-5-4-10-25-19/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHURBKYKXFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.